

# An In-depth Technical Guide to Fluopimomide

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## Compound of Interest

Compound Name: *Fluopimomide*

Cat. No.: *B1447720*

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## Introduction

**Fluopimomide** is a novel benzamide fungicide with a broad spectrum of activity against various plant pathogens. Developed by Shandong Sino-Agri United Biotechnology Co., Ltd., it has demonstrated significant efficacy in controlling diseases caused by oomycetes and other fungi, as well as nematicidal activity. This technical guide provides a comprehensive overview of **Fluopimomide**, including its chemical properties, mode of action, synthesis, biological activity, and toxicological profile, with a focus on presenting quantitative data and detailed experimental methodologies for a scientific audience.

## IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for **Fluopimomide** is N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide[1].

Table 1: Physicochemical Properties of **Fluopimomide**

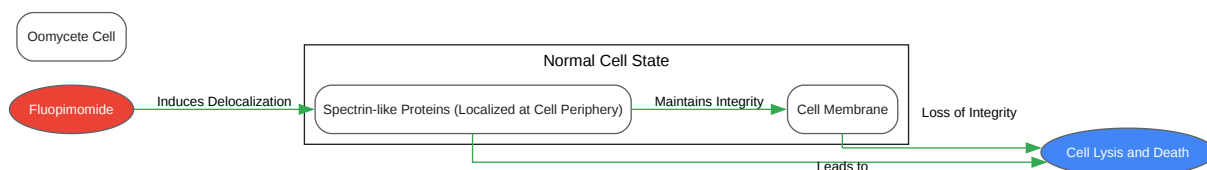
Property	Value	Reference
CAS Number	1309859-39-9	[1][2][3]
Molecular Formula	C <sub>15</sub> H <sub>8</sub> ClF <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	416.68 g/mol	
Appearance	Solid (assumed)	
Water Solubility	Data not readily available	
Vapor Pressure	Data not readily available	
pKa	Data not readily available	
LogP	Data not readily available	

## Mode of Action

**Fluopimomide** exhibits a multi-faceted mode of action, primarily targeting the cellular integrity and energy production of pathogens.

### Delocalization of Spectrin-like Proteins

The primary mode of action of **Fluopimomide**, similar to its structural analog fluopicolide, involves the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability and integrity of the cell membrane in oomycetes. By disrupting the normal localization of these proteins, **Fluopimomide** leads to a loss of membrane integrity, resulting in rapid swelling and lysis of zoospores and hyphae.

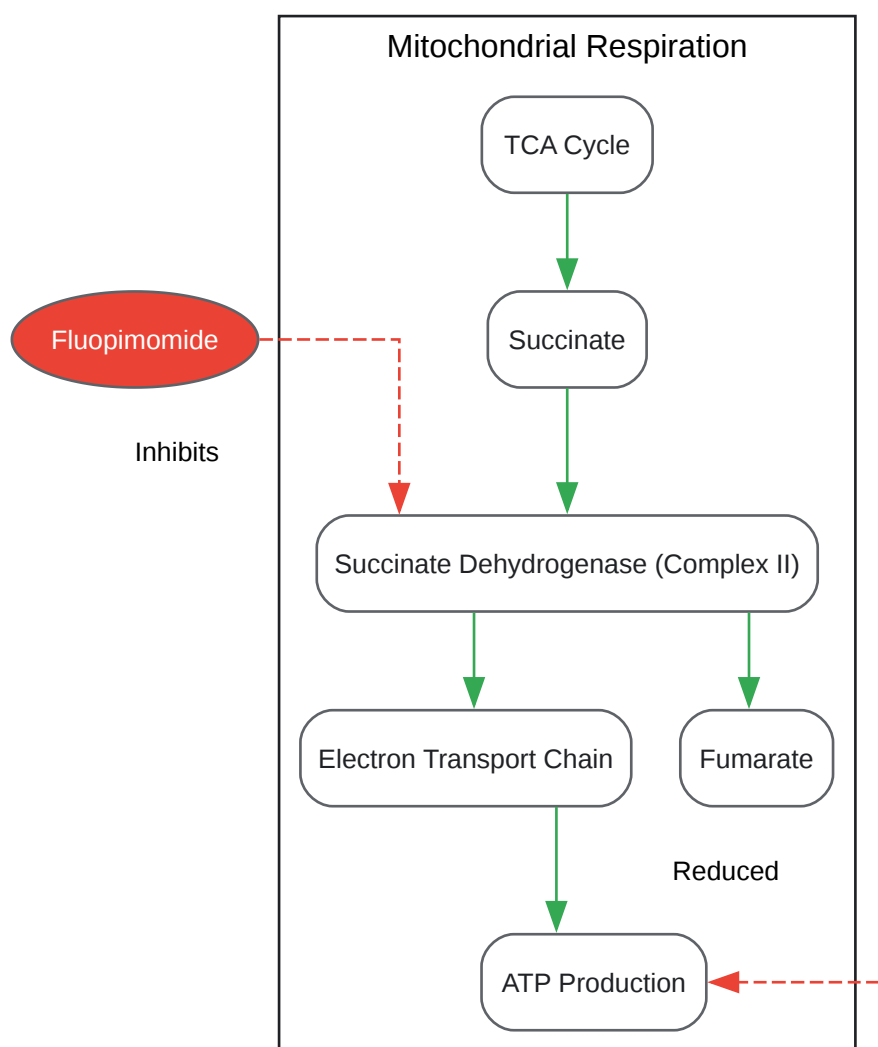


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Caption: Proposed mechanism of **Fluopimomide** via spectrin-like protein delocalization.

## Potential Inhibition of Succinate Dehydrogenase (SDHI)

There is evidence to suggest that **Fluopimomide** may also act as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration and energy production in fungal pathogens.



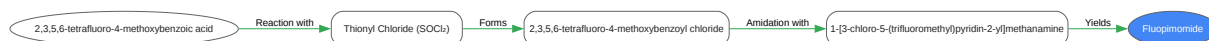
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Caption: Putative mechanism of **Fluopimomide** as a Succinate Dehydrogenase Inhibitor.

## Synthesis

A general synthetic route for **Fluopimomide** has been described, starting from either 2,3,5,6-tetrafluoro-4-methoxybenzoic acid or its corresponding ethyl ester.

## Synthesis Workflow



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Caption: General synthesis scheme for **Fluopimomide**.

## Experimental Protocol (Generalized)

A detailed, step-by-step experimental protocol for the synthesis of **Fluopimomide** is not publicly available. However, a general procedure based on the known chemistry would involve:

- **Activation of the Carboxylic Acid:** 2,3,5,6-tetrafluoro-4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. This reaction is often carried out at room temperature or with gentle heating.
- **Amidation:** The resulting acid chloride is then reacted with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
- **Work-up and Purification:** The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure **Fluopimomide**.

## Biological Activity

**Fluopimomide** has demonstrated a broad spectrum of biological activity against various plant pathogens and nematodes.

## Fungicidal Activity

**Fluopimomide** is effective against a range of fungal diseases, including those caused by *Phytophthora* spp., *Plasmopara viticola* (grape downy mildew), *Pseudoperonospora cubensis* (cucumber downy mildew), *Rhizoctonia solani*, and *Botrytis cinerea* (gray mold).

Table 2: Fungicidal Efficacy of **Fluopimomide**

Target Pathogen	Crop	Application Rate	Control Efficacy (%)	Reference
<i>Botrytis cinerea</i>	Tomato	50 g/ha + B. methylotrophicus	70.16	
<i>Botrytis cinerea</i>	Tomato	100 g/ha + B. methylotrophicus	69.32	
<i>Rhizoctonia solani</i>	Cotton	4.8 mg/kg (6% formulation)	Not specified	
<i>Rhizoctonia solani</i>	Cotton	9.6 mg/kg (6% formulation)	90.37	
Soil-borne pathogens	Tomato	Recommended dosage	79.56 - 85.80	

## Nematicidal Activity

**Fluopimomide** has also shown significant activity against plant-parasitic nematodes, particularly the root-knot nematode *Meloidogyne incognita*. Its nematicidal action is linked to the induction of apoptosis in the germ cells of the nematodes, leading to reduced reproduction.

Table 3: Nematicidal Efficacy of **Fluopimomide** against *Meloidogyne incognita*

Parameter	Concentration/Dosage	Result	Reference
LC <sub>50</sub> (J2 juveniles)	48-hour exposure	23.4 mg/L	
LC <sub>50</sub> (eggs)	48-hour exposure	9.5 mg/L	
Root Gallings Reduction	250 - 1000 g/ha (30 DAT)	19.3 - 23.8%	
Root Gallings Reduction	250 - 1000 g/ha (60 DAT)	35.7 - 52.7%	

## Experimental Protocols for Efficacy Testing

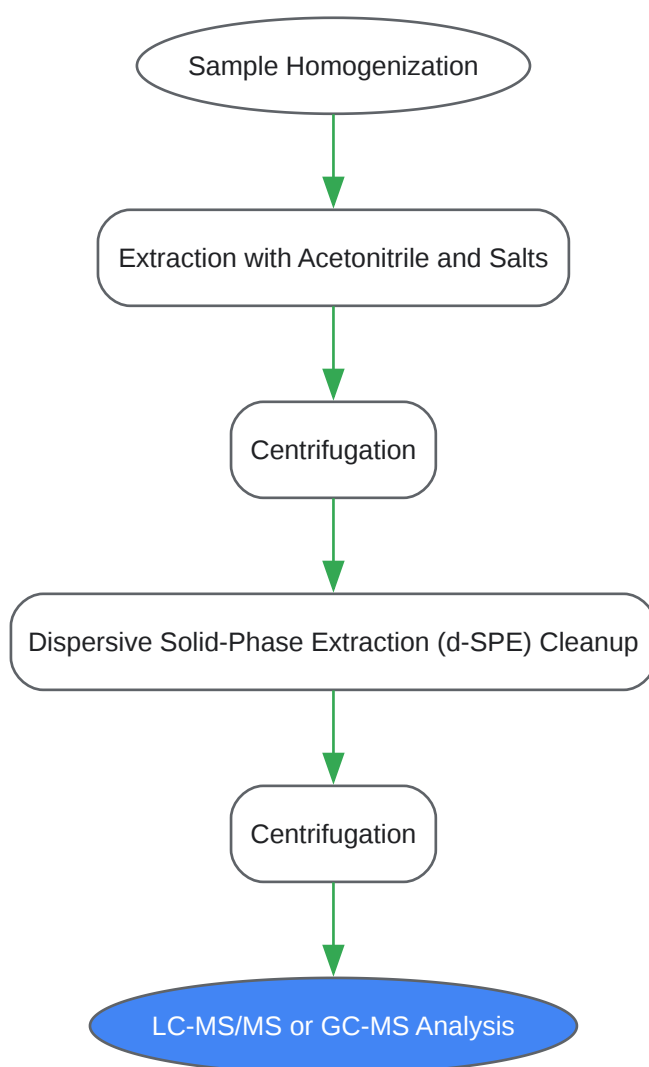
- Media Preparation: Prepare a suitable agar medium (e.g., potato dextrose agar) and amend with various concentrations of **Fluopimomide**.
- Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.
- Incubation: Incubate the plates at an optimal temperature for fungal growth.
- Data Collection: Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition compared to a control without the fungicide.
- Data Analysis: Determine the EC<sub>50</sub> (effective concentration to inhibit 50% of growth) value.
- Planting and Inoculation: Grow susceptible host plants in pots containing sterilized soil. Inoculate the soil with a known number of *M. incognita* eggs or second-stage juveniles (J2s).
- Treatment: Apply different concentrations of **Fluopimomide** to the soil.
- Incubation: Maintain the plants in a greenhouse under controlled conditions for a specified period (e.g., 30-60 days).
- Data Collection: Assess the number of galls on the roots, the number of eggs per gram of root, and the nematode population in the soil.

- Data Analysis: Calculate the percentage reduction in galling and nematode population compared to an untreated control.

## Residue Analysis

The analysis of **Fluopimomide** residues in agricultural commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation.

### QuEChERS Workflow



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Caption: A simplified workflow for **Fluopimomide** residue analysis using the QuEChERS method.

## Experimental Protocol for QuEChERS (Generalized)

- Sample Preparation: Homogenize a representative sample of the agricultural commodity.
- Extraction: Weigh a subsample (e.g., 10-15 g) into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g.,  $\text{MgSO}_4$ , NaCl, sodium citrate) and shake again.
- Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.
- Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components. Vortex and centrifuge.
- Analysis: Analyze the final extract using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Table 4: Residue Levels of **Fluopimomide** in Various Crops



Crop	Application	Pre-Harvest Interval (PHI)	Residue Level (mg/kg)	Reference
Garlic Chive	Pyraclostrobin-fluopimomide 30% SC	10 days	< 0.16	
Garlic Scape	Pyraclostrobin-fluopimomide 30% SC	10 days	< 0.027	
Garlic	Pyraclostrobin-fluopimomide 30% SC	10 days	< 0.002	
Taro	15% fluopimomide + 25% dimethomorph	28 days	< 0.066	

## Toxicology and Ecotoxicology

### Mammalian Toxicology

Limited data is publicly available on the mammalian toxicity of **Fluopimomide**. It is generally reported to have moderate acute toxicity to mammals. For its structural analog, fluopicolide, the oral LD<sub>50</sub> in rats is >5000 mg/kg, indicating low acute toxicity. Further studies are needed to establish a comprehensive toxicological profile for **Fluopimomide**.

Table 5: Toxicological Data for **Fluopimomide**

Test Organism	Endpoint	Value	Reference
Mammals	Acute Oral LD <sub>50</sub>	Data not readily available	
Mammals	Acute Dermal LD <sub>50</sub>	Data not readily available	
Meloidogyne incognita (J2)	LC <sub>50</sub> (48h)	23.4 mg/L	
Meloidogyne incognita (eggs)	LC <sub>50</sub> (48h)	9.5 mg/L	

## Ecotoxicology

The environmental fate and ecotoxicology of **Fluopimomide** are important considerations for its use in agriculture. Studies have shown that at recommended field application rates, **Fluopimomide** can have a temporary inhibitory effect on soil fungi, but this effect is recoverable. It appears to have no significant impact on soil bacteria and actinomycetes.

Table 6: Ecotoxicological Data for **Fluopimomide**

Organism/Compartment	Endpoint	Value	Reference
Soil Fungi	Abundance	Temporary reduction	
Soil Bacteria	Abundance	No significant effect	
Soil Actinomycetes	Abundance	No significant effect	
Aquatic Organisms (Fish, Daphnia)	LC <sub>50</sub>	Data not readily available	
Bees	Acute Contact/Oral Toxicity	Data not readily available	
Soil	Half-life (DT <sub>50</sub> )	Data not readily available	

## Conclusion

**Fluopimomide** is a promising fungicide and nematocide with a unique mode of action. Its effectiveness against a broad range of plant pathogens, coupled with its novel mechanisms of action, makes it a valuable tool for integrated pest management strategies. Further research is warranted to fully elucidate its toxicological and ecotoxicological profile to ensure its safe and sustainable use in agriculture. The data and protocols presented in this guide are intended to support researchers and professionals in the continued development and evaluation of this important agrochemical.

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